sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate
Description
Properties
IUPAC Name |
sodium;[1-(2-methoxyethyl)pyrrol-2-yl]methanolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2.Na/c1-11-6-5-9-4-2-3-8(9)7-10;/h2-4H,5-7H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDLDGQAJDXBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C1C[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrrole with sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{1-(2-methoxyethyl)-1H-pyrrole} + \text{NaOCH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: It can be reduced to yield pyrrole derivatives with different substituents.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various pyrrole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate typically involves the reaction of 1H-pyrrole-2-methanol with 2-methoxyethyl chloride under basic conditions. The use of strong bases such as sodium hydride or potassium tert-butoxide is common to facilitate the formation of the methanolate anion. The resulting compound exhibits unique reactivity due to its methanolate group, allowing it to participate in various chemical reactions including oxidation, reduction, and substitution.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure enables the creation of diverse chemical libraries that are crucial for drug discovery and development. The compound can be utilized in:
- Synthesis of Pyrrole Derivatives : It can undergo oxidation to yield various pyrrole derivatives.
- Formation of Pyrrolidine Derivatives : Reduction reactions can lead to different pyrrolidine derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrrole derivatives |
| Reduction | Lithium aluminum hydride | Pyrrolidine derivatives |
| Substitution | Halides or amines | Functionalized pyrrole compounds |
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays. Notably, it has been investigated for its potential to inhibit specific protein interactions crucial for cellular processes.
Medicine
This compound is being explored for its therapeutic properties. Research indicates its potential as a candidate for drug development due to its interaction with molecular targets associated with various diseases. For instance:
- Cancer Research : Preliminary studies suggest that the compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth.
- Neurological Disorders : Investigations into its effects on neurodegenerative diseases are ongoing, particularly concerning its ability to cross the blood-brain barrier.
Case Studies
Several case studies highlight the applications of this compound:
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.
- Drug Development : In a pharmaceutical context, this compound was used as a precursor in synthesizing novel anti-inflammatory agents, leading to compounds with enhanced efficacy and reduced side effects.
- Material Science : The compound has been utilized in developing specialty chemicals and materials due to its stability and reactivity, making it suitable for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its methoxyethyl group and pyrrole ring play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional attributes of sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate and related compounds:
Spectral and Physical Properties
- IR Spectroscopy: The carboxylate ester in compound 3 () shows a C=O stretch at 1678 cm⁻¹. The target compound’s methanolate group may exhibit weaker or absent C=O absorption due to enolate resonance .
- NMR Data : The benzyloxy group in compound 3 causes aromatic proton shifts at δ 7.52 (d, 2H). The 2-methoxyethyl group in the target compound would likely show distinct shifts for methoxy protons (~δ 3.3–3.5) and pyrrole protons .
Biological Activity
Sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the reaction of 1H-pyrrole with 2-methoxyethyl chloride under basic conditions, often using sodium hydride or potassium tert-butoxide as a base. The resulting compound has a molecular weight of approximately 154.19 g/mol and is characterized by its methanolate group, which enhances its reactivity and stability in biological systems.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 62.5 to 78.12 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
2.2 Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can bind to enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Modulation of Signaling Pathways : By interacting with cellular signaling cascades, it may influence processes such as apoptosis and cell proliferation.
- DNA/RNA Interaction : There is evidence suggesting that it may affect gene expression by interacting with nucleic acids.
4.1 Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against resistant strains .
4.2 Anticancer Research
Another study focused on the anticancer properties of the compound, highlighting its effectiveness in reducing the viability of HeLa cells through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound .
5. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows for diverse interactions with biological targets, making it a valuable candidate for further research and potential therapeutic applications.
Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its efficacy in vivo to establish its therapeutic potential comprehensively.
Q & A
Advanced Research Questions
What mechanistic role does the sodium methanolate group play in catalytic applications?
The sodium methanolate moiety acts as a strong base and nucleophile, facilitating deprotonation or alkylation reactions. For example:
- Base-Catalyzed Reactions : In aldol condensations, the compound’s basicity (higher than NaOH in methanol) can activate carbonyl substrates.
- Nucleophilic Substitution : The methanolate oxygen may displace leaving groups (e.g., halides) in SN2 reactions.
- Electronic Effects : The electron-donating 2-methoxyethyl group on the pyrrole ring enhances the stability of the alkoxide, modulating its reactivity compared to simpler sodium alkoxides .
How do hydrogen-bonding interactions influence the compound’s solid-state structure?
Using graph set analysis (as defined by Etter), the methanolate oxygen likely forms hydrogen bonds with adjacent pyrrole NH groups or solvent molecules. These interactions can stabilize specific crystal packing motifs, which are critical for:
- Predicting Solubility : Stronger hydrogen-bonding networks reduce solubility in non-polar media.
- Designing Co-crystals : Co-formers with complementary H-bond donors/acceptors (e.g., carboxylic acids) can modify crystallinity for material science applications .
How does the 2-methoxyethyl substituent affect the compound’s reactivity compared to unsubstituted sodium pyrrole methanolates?
- Steric Effects : The methoxyethyl group introduces steric hindrance, potentially slowing reactions at the pyrrole C-2 position.
- Electronic Effects : The substituent’s electron-donating nature increases electron density on the pyrrole ring, altering its aromaticity and reactivity in electrophilic substitutions.
- Comparative Studies : Substitute with methyl or ethyl groups to isolate electronic vs. steric contributions. Use DFT calculations to map charge distribution and frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
